molecular formula C23H18O2S4 B290092 2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione

2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione

Cat. No. B290092
M. Wt: 454.7 g/mol
InChI Key: ULGMAAYBLZPINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DDTC and has been found to have a variety of interesting properties that make it a promising candidate for use in a range of research applications.

Mechanism of Action

The mechanism of action of DDTC is related to its ability to chelate metal ions. When DDTC is introduced to a solution containing metal ions, it forms a complex with the metal ions, which can then be separated and analyzed. This mechanism of action has been studied extensively and has been found to be highly effective for a range of metal ions.
Biochemical and Physiological Effects:
DDTC has been found to have a range of biochemical and physiological effects, particularly related to its ability to chelate metal ions. It has been shown to have antioxidant properties, as well as potential neuroprotective effects. Additionally, DDTC has been found to have potential applications in the treatment of conditions such as Alzheimer's disease, due to its ability to chelate metal ions that are associated with the development of the disease.

Advantages and Limitations for Lab Experiments

One advantage of using DDTC in lab experiments is its ability to chelate a range of metal ions. This makes it useful for a variety of applications, including the analysis of metal ions in biological samples. Additionally, DDTC is relatively easy to synthesize, which makes it accessible for use in a range of research projects.
One limitation of using DDTC in lab experiments is that it can be difficult to work with in certain contexts. For example, its chelating properties can interfere with certain analytical techniques, which can make it challenging to use in some research applications.

Future Directions

There are a range of potential future directions for research on DDTC. One area of interest is in the development of new applications for the compound, particularly related to its potential neuroprotective effects. Additionally, there is potential for further research into the mechanism of action of DDTC, as well as its biochemical and physiological effects. Overall, DDTC is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione involves the reaction of 2-cyclohexen-1-one with carbon disulfide and sodium hydroxide. This reaction produces the intermediate compound 5-phenyl-2-cyclohexen-1-one-1-carbonitrile, which is then reacted with sulfur to produce DDTC.

Scientific Research Applications

DDTC has been found to have a range of potential applications in scientific research. One area of interest is in the study of metal ions, as DDTC has been shown to be an effective chelating agent for a range of metal ions. This makes it useful for the analysis of metal ions in biological samples, as well as for the purification and separation of metal ions.

properties

Molecular Formula

C23H18O2S4

Molecular Weight

454.7 g/mol

IUPAC Name

2-(5,10-dihydro-[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C23H18O2S4/c24-18-10-17(14-6-2-1-3-7-14)11-19(25)20(18)21-28-22-23(29-21)27-13-16-9-5-4-8-15(16)12-26-22/h1-9,17H,10-13H2

InChI Key

ULGMAAYBLZPINM-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C(=C2SC3=C(S2)SCC4=CC=CC=C4CS3)C1=O)C5=CC=CC=C5

Canonical SMILES

C1C(CC(=O)C(=C2SC3=C(S2)SCC4=CC=CC=C4CS3)C1=O)C5=CC=CC=C5

Origin of Product

United States

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